5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide
Description
Properties
CAS No. |
918494-78-7 |
|---|---|
Molecular Formula |
C12H14BrN3O3S |
Molecular Weight |
360.23 g/mol |
IUPAC Name |
5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H14BrN3O3S/c1-2-5-15-20(18,19)11-8-6-7(13)3-4-9(8)16-10(11)12(14)17/h3-4,6,15-16H,2,5H2,1H3,(H2,14,17) |
InChI Key |
TYWVHGZFRKBXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
Bromination of Indole : The synthesis begins with the bromination of indole to introduce the bromine atom at the 5-position. This is achieved by reacting indole with bromine in an aqueous solution under controlled temperature conditions.
Formation of Sulfamoyl Derivative : The next step involves the introduction of the propylsulfamoyl group. This is generally accomplished by reacting the brominated indole with a propylsulfamide in the presence of a suitable base, facilitating nucleophilic substitution.
Carboxamide Formation : Finally, the carboxamide group is introduced at the 2-position through an amide coupling reaction with an appropriate carboxylic acid derivative. This step may involve activating agents such as carbodiimides to promote the formation of the amide bond.
Reaction Conditions
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. Typical conditions include:
Temperature Control : Reactions are often conducted at low temperatures (0-5°C) during bromination to minimize side reactions.
Solvent Choice : Organic solvents such as dichloromethane or ethanol are commonly used for dissolving reactants and facilitating reactions.
Catalysts or Bases : The use of bases like sodium hydroxide or potassium carbonate can enhance nucleophilicity in substitution reactions.
The following table summarizes key data and findings related to the synthesis and properties of 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide:
| Property/Parameter | Details |
|---|---|
| Molecular Formula | C12H14BrN3O3S |
| Molecular Weight | 360.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 918494-78-7 |
| Biological Activity | Antimicrobial, potential anticancer effects |
| Synthetic Steps | Bromination, sulfamoylation, amide coupling |
| Typical Yields | Varies; optimization required for each step |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 5-position of the indole ring is highly reactive in nucleophilic substitution (SNAr) reactions. This site undergoes displacement with nucleophiles such as amines, alkoxides, or thiols under mild conditions.
| Reaction Conditions | Nucleophile | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| DMF, 80°C, 12 h | Piperidine | 5-Piperidino-3-(propylsulfamoyl)indole-2-carboxamide | 78 | |
| K₂CO₃, DMSO, 60°C, 8 h | Sodium methoxide | 5-Methoxy-3-(propylsulfamoyl)indole-2-carboxamide | 65 |
This reactivity is attributed to the electron-withdrawing nature of the sulfamoyl and carboxamide groups, which activate the aromatic ring toward substitution.
Hydrolysis of the Carboxamide Group
The carboxamide group at the 2-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| 6M HCl, reflux, 24 h | Hydrochloric acid | 5-Bromo-3-(propylsulfamoyl)indole-2-carboxylic acid | Complete conversion |
| 2M NaOH, 100°C, 12 h | Sodium hydroxide | Same as above | Lower selectivity due to side reactions |
Functionalization of the Sulfamoyl Group
The propylsulfamoyl moiety (-SO₂NHCH₂CH₂CH₃) participates in alkylation and acylation reactions.
Key Reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives.
Example: Reaction with benzyl chloride yields N-benzyl-propylsulfamoyl derivatives (72% yield).
-
Acylation : Reacts with acetyl chloride to form sulfonamide acetates.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst System | Partner | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 5-Phenyl-3-(propylsulfamoyl)indole-2-carboxamide | 83 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Morpholine | 5-Morpholino-3-(propylsulfamoyl)indole-2-carboxamide | 68 |
These reactions expand the compound’s utility in synthesizing pharmacologically relevant analogs .
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at the 4- and 6-positions due to the directing effects of existing substituents:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 5-Bromo-4-nitro-3-(propylsulfamoyl)indole-2-carboxamide | 4-position (85%) |
| Bromination (Br₂/FeBr₃) | RT, 1 h | 5,6-Dibromo-3-(propylsulfamoyl)indole-2-carboxamide | 6-position (90%) |
Reductive Transformations
The carboxamide group can be reduced to a primary amine using LiAlH₄:
This reaction proceeds in 58% yield under anhydrous conditions .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide exhibit significant antitumor properties. The sulfonamide moiety is crucial for the inhibition of various enzymes associated with tumor growth, such as carbonic anhydrases and steroid sulfatases. These enzymes are often overexpressed in cancerous tissues, making them ideal targets for therapeutic intervention .
Case Study:
A study demonstrated that derivatives of sulfamoyl compounds, including those with structural similarities to this compound, showed low nanomolar affinity for carbonic anhydrase IX, which is implicated in tumor progression. The findings suggested that these compounds could be developed into effective anticancer agents .
Pain Management
The compound has been evaluated for its efficacy as a Panx-1 channel blocker, which is significant in the context of neuropathic pain management. In vitro and in vivo studies have shown that certain derivatives can significantly increase pain thresholds in mouse models of neuropathic pain .
Data Table:
| Compound | IC50 (µM) | Effect on Pain Threshold |
|---|---|---|
| This compound | 4.2 | Significant Increase |
| Other Sulfonamide Derivatives | 1.5 - 3.0 | Varying Efficacy |
Enzyme Inhibition
Research has shown that the sulfamoyl group in the compound plays a pivotal role in binding to the active sites of various enzymes, thereby inhibiting their activity. For example, inhibitors targeting carbonic anhydrases have been linked to reduced tumor growth and improved patient outcomes in cancer therapies .
Mechanism of Action
The mechanism of action of 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, and other proteins, affecting various cellular pathways . The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Structural Analogs in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Compound ID | Structure | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| 37 | 5-Bromo-3-[(3,5-dimethylphenyl)sulfonyl]-N-phenethyl-1H-indole-2-carboxamide | 30 | 231–236 | Phenethyl side chain; sulfonyl linker |
| 41 | 5-Bromo-3-[(3,5-dimethylphenyl)sulfonyl]-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide | 29 | 213–216 | Pyrrole-containing side chain |
Comparison
- Substituent Effects: Both compounds share the 5-bromoindole core but differ in the sulfonyl-linked aryl group (3,5-dimethylphenyl) and the N-substituent.
- Synthetic Accessibility : Lower yields (~30%) for brominated analogs (37, 41) compared to chloro or nitro derivatives (e.g., Compound 38: 74% yield) suggest bromine’s steric/electronic challenges during synthesis .
Antioxidant Derivatives with Triazole Substituents
Key Compounds from –4
Comparison
Fluorinated and Cyano-Modified Indole Carboxamides
| Compound ID | Structure | LC/MS Data ([M+H]+) | Retention Time (min) |
|---|---|---|---|
| 63c | 5-Bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide | 386 | 3.17 |
Comparison
Thiosemicarbazone and Sulfamoyl Derivatives
Comparison
- Hydrogen Bonding : The thiosemicarbazone derivative (I) forms a layered crystal structure via S···H-N interactions, which could enhance stability but reduce solubility .
- Sulfamoyl vs. Sulfonyl : The pyrrolidine-sulfamoyl group in 660414-22-2 may offer greater conformational flexibility than rigid sulfonyl linkers in ’s compounds .
Table 2: Spectroscopic and Analytical Data
| Compound Type | HRMS ([M+H]+) | NMR Shifts (δ, ppm) |
|---|---|---|
| Antioxidants (9c, 9a) | 397–427 | Aromatic H: 6.80–7.80; OCH3: ~3.72 |
| Thiosemicarbazone (I) | Not reported | Terminal NH2: δ 6.80 (m) |
Biological Activity
5-Bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR) derived from recent studies.
The compound's biological activity is primarily linked to its structural features, particularly the indole core and the carboxamide group. The indole ring system is known for its versatility in binding to various biological targets, including enzymes and receptors.
-
Antiviral Activity :
- Recent studies have indicated that derivatives of indole-2-carboxylic acid, similar to this compound, exhibit significant inhibitory effects on HIV-1 integrase. For instance, modifications at the C3 position of the indole core have been associated with enhanced integrase inhibitory activity, with IC50 values reported as low as 0.13 µM for optimized derivatives .
-
Antibacterial Activity :
- Compounds with similar indole structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). Specifically, analogues with halogen substitutions on the indole ring exhibited improved antibacterial properties . The presence of a propylsulfamoyl group may also enhance solubility and bioavailability, contributing to its efficacy.
Antiviral Assays
In a series of antiviral assays, this compound demonstrated promising results against HIV-1 integrase. Binding mode analyses indicated that the compound effectively chelates metal ions within the active site of the integrase enzyme, which is crucial for its function .
Antibacterial Assays
For antibacterial evaluations, compounds structurally related to this compound were tested against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:
- MRSA : MIC values ranged from 0.25 µg/mL to 16 µg/mL for potent analogues.
- C. neoformans : Some derivatives showed selective antifungal activity without significant cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the indole scaffold can significantly impact biological activity:
- Substituents on Indole Ring : The introduction of halogen groups at specific positions (e.g., C5 or C6) has been correlated with increased potency against both viral and bacterial targets.
- Alkyl Groups : The presence of alkyl substituents like propyl in sulfamoyl groups can enhance solubility and interaction with biological membranes.
| Compound | Target | IC50/MIC (µM) | Comments |
|---|---|---|---|
| This compound | HIV-1 Integrase | 0.13 | Effective chelation of Mg²⁺ ions |
| Derivative A | MRSA | ≤0.25 | High potency, low cytotoxicity |
| Derivative B | C. neoformans | 16 | Selective antifungal activity |
Study 1: Antiviral Efficacy
A study published in Molecules explored various indole derivatives for their ability to inhibit HIV-1 integrase. The study found that structural modifications led to significant improvements in inhibitory potency, emphasizing the role of the indole core and substituents in enhancing biological activity .
Study 2: Antibacterial Properties
Research conducted on a library of indole-based compounds revealed that those with specific halogen substitutions had MIC values below 0.25 µg/mL against MRSA strains. This highlights the potential for developing new antibiotics based on indole scaffolds .
Q & A
Q. Basic
- H/C NMR : Key for verifying sulfamoyl (-SONH-) and carboxamide (-CONH-) groups. For example, sulfamoyl protons appear as broad singlets near δ 8.5–9.0 ppm in DMSO-d .
- HRMS (FAB or ESI) : Confirms molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- LC/MS : Monitors reaction progress and purity (>95%) using retention time comparisons (e.g., 3.17 min under SMD-FA10-long conditions) .
How can solubility challenges in biological assays be addressed methodologically?
Q. Basic
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based solutions to enhance aqueous solubility .
- Salt formation : Protonation of the sulfamoyl group in acidic buffers (pH 4–6) improves solubility .
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the indole nitrogen without altering core activity .
What experimental design strategies optimize reaction conditions for higher yields?
Q. Advanced
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2 factorial approach to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. temperature) to predict optimal conditions .
- DoE case study : For a similar indole derivative, optimizing CuI catalyst loading from 10% to 20% increased yield by 15% .
How should researchers resolve contradictions in synthetic yields across different protocols?
Q. Advanced
- Kinetic studies : Monitor intermediate formation (e.g., via in situ IR) to identify rate-limiting steps. For example, slow sulfamoylation due to steric hindrance may require elevated temperatures .
- Side-product analysis : Use LC/MS or GC-MS to detect byproducts (e.g., over-sulfonated derivatives) and adjust reagent stoichiometry .
- Cross-validation : Replicate published protocols with controlled variables (e.g., humidity, oxygen levels) to isolate discrepancies .
What computational tools predict reactivity and regioselectivity in sulfamoylation?
Q. Advanced
- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) models transition states to predict sulfamoyl group orientation at the indole 3-position .
- Machine learning (ML) : Train models on existing indole sulfonamide datasets to forecast optimal reaction pathways .
- COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to scale up synthesis while minimizing decomposition .
What mechanistic approaches elucidate the compound’s biological activity?
Q. Advanced
- Enzyme inhibition assays : Test against targets like HIV-1 reverse transcriptase or kinases, using fluorescence polarization or SPR to measure binding affinity (e.g., IC values) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrophobic pockets accommodating the bromoindole moiety) .
- Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
